Tizanidine

描述

替扎尼丁是一种中枢性骨骼肌松弛剂,主要用于治疗痉挛。 它是一种α2肾上腺素受体激动剂,这意味着它通过刺激脑和脊髓中的某些受体来降低肌肉张力 . 替扎尼丁通常用于治疗多发性硬化症、脊髓损伤和痉挛性脑瘫等疾病 .

准备方法

合成路线和反应条件

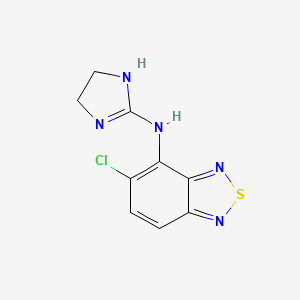

替扎尼丁可以通过多种方法合成。 一种常见的合成路线包括5-氯-2,1,3-苯并噻二唑与2-咪唑啉的反应 . 反应通常需要二甲基甲酰胺等溶剂和碳酸钾等催化剂。 将混合物加热以促进反应,从而形成替扎尼丁 .

工业生产方法

在工业生产中,替扎尼丁盐酸盐通常通过将替扎尼丁盐酸盐、羟丙基甲基纤维素和二氧化硅的水溶液喷洒到非pareil种子(糖球)上制备 .

化学反应分析

反应类型

替扎尼丁会发生几种类型的化学反应,包括:

氧化: 替扎尼丁可以被氧化形成各种代谢产物。

还原: 该化合物在特定条件下可以被还原以产生不同的产物。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 常用的强亲核试剂包括氢氧化钠.

形成的主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可以产生各种羟基化代谢产物,而还原可以产生不同的胺衍生物 .

科学研究应用

Introduction to Tizanidine

This compound is a centrally acting alpha-2 adrenergic agonist primarily used to manage spasticity resulting from conditions such as multiple sclerosis, spinal cord injury, and stroke. It is recognized for its muscle relaxant properties and has been increasingly studied for various therapeutic applications beyond its conventional use.

Management of Spasticity

This compound is widely used to treat spasticity associated with neurological disorders. Clinical studies have demonstrated its efficacy in reducing muscle tone and spasms in patients with conditions such as multiple sclerosis and cerebral palsy. For instance, a systematic review indicated that this compound significantly improved scores on the modified Ashworth scale compared to placebo and baclofen .

Efficacy Comparison

| Study Type | This compound vs. Control | Outcome |

|---|---|---|

| RCT | Placebo | Significant improvement in spasticity |

| RCT | Baclofen | Comparable efficacy with better tolerability |

| Observational | Baclofen | Greater improvement in modified Ashworth scale |

Pain Management

Recent research has highlighted this compound's role in managing chronic pain conditions, including neuropathic pain and myofascial pain syndrome. A retrospective study involving 430 patients showed that this compound provided significant relief across various chronic pain syndromes, with many patients reporting over 70% improvement in their symptoms .

Pain Reduction Statistics

| Condition | Percentage Reporting Significant Relief |

|---|---|

| Chronic Daily Headache | 66% |

| Fibromyalgia | 55% |

| Myofascial Pain | 48% |

Opioid Withdrawal Management

Emerging evidence suggests that this compound may be beneficial in managing symptoms of opioid withdrawal. Its ability to modulate neurotransmitter release can alleviate withdrawal symptoms, providing a potential adjunctive treatment option for patients undergoing opioid tapering .

Perioperative Use

This compound has been investigated for its utility in perioperative settings, particularly in reducing postoperative pain and opioid consumption. Studies indicate that patients receiving this compound experienced lower pain scores and required less morphine post-surgery, suggesting its effectiveness as part of a multimodal analgesia strategy .

Potential Anti-Tumor Effects

Recent investigations have explored this compound's potential anti-tumor properties, although this application is still under research. It is hypothesized that its neuroprotective effects may extend to inhibiting tumor growth through modulation of pain pathways .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of adverse effects compared to other muscle relaxants like baclofen and diazepam. Common side effects include dizziness, drowsiness, and gastrointestinal disturbances; however, these are often less severe than those associated with alternative therapies .

Adverse Effects Comparison

| Side Effect | This compound | Baclofen | Diazepam |

|---|---|---|---|

| Dizziness | Moderate | High | Moderate |

| Sedation | Moderate | High | High |

| Gastrointestinal | Low | Moderate | Low |

作用机制

替扎尼丁通过刺激中枢神经系统的α2肾上腺素受体发挥作用。 这导致兴奋性神经递质释放的抑制,从而降低肌肉张力和痉挛 . 主要分子靶点是α2肾上腺素受体,所涉及的途径包括抑制突触前运动神经元 .

相似化合物的比较

类似化合物

可乐定: 另一种用于高血压和多动症的α2肾上腺素受体激动剂。

巴氯芬: 一种用于治疗痉挛的肌肉松弛剂,其有效性与替扎尼丁相似,但副作用不同。

环苯扎林: 一种用于短期缓解肌肉痉挛的肌肉松弛剂.

独特性

替扎尼丁的独特之处在于它起效快,持续时间短,使其适合治疗急性痉挛发作 . 与其他肌肉松弛剂(如巴氯芬和环苯扎林)相比,它还具有较低的某些副作用发生率 .

生物活性

Tizanidine is a centrally acting muscle relaxant primarily used for the management of muscle spasticity. Its pharmacological profile reveals a complex interaction with adrenergic receptors, particularly the alpha-2 adrenergic receptors, which underpins its therapeutic effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile through various studies and case analyses.

This compound acts predominantly as an agonist at alpha-2 adrenergic receptors located in the central nervous system. This agonistic activity leads to:

- Presynaptic Inhibition : It inhibits the release of excitatory neurotransmitters such as glutamate and aspartate, which are responsible for muscle spasticity. This inhibition occurs primarily at spinal polysynaptic reflex pathways, reducing muscle tone and spasms .

- Antinociceptive Effects : The drug also exhibits antinociceptive (pain-relieving) properties through similar receptor interactions, which may be beneficial in managing neuropathic pain conditions .

Pharmacokinetics

This compound has notable pharmacokinetic properties:

- Absorption : It undergoes significant first-pass metabolism with an oral bioavailability of approximately 40%. Food intake enhances absorption, particularly when taken with tablets compared to capsules .

- Distribution : The drug is extensively distributed throughout the body with a steady-state volume of distribution averaging 2.4 L/kg .

- Metabolism : About 95% of this compound is metabolized in the liver primarily by the CYP1A2 enzyme, leading to various metabolites that may contribute to its effects and side effects .

Case Studies and Research Findings

- Chronic Pain Management : A retrospective study involving 430 patients demonstrated that this compound was effective across various chronic pain syndromes, including fibromyalgia and myofascial pain. The study reported a dose-dependent reduction in pain, attributed to decreased substance P release and excitatory amino acid activity at the spinal level .

- Neuropathic Pain : Research indicates that this compound can prevent changes in gastric mucosa induced by NSAIDs in rat models, suggesting a protective effect that may extend to humans . Additionally, its antiallodynic effects were noted to be sex-dependent in animal studies, highlighting its nuanced pharmacological profile .

- Muscle Spasticity : this compound has been shown to reduce muscle spasms effectively in patients with conditions such as multiple sclerosis and spinal cord injury. Its action on polysynaptic reflexes is particularly significant in alleviating spasticity without exerting direct effects on skeletal muscle fibers or neuromuscular junctions .

Safety Profile

Despite its efficacy, this compound is associated with several side effects:

- Cardiovascular Effects : It can cause transient decreases in heart rate and blood pressure; however, abrupt discontinuation may lead to rebound hypertension and tachycardia .

- Adverse Events : Compared to other muscle relaxants like baclofen and diazepam, this compound shows lower incidences of serious adverse events such as delirium and falls . It is also noted for having no significant risk of addiction or abuse potential .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Alpha-2 adrenergic receptor agonist |

| Bioavailability | ~40% (increased with food) |

| Volume of Distribution | 2.4 L/kg |

| Metabolism | Primarily via CYP1A2 (95% metabolized) |

| Efficacy in Pain Management | Effective across various chronic pain conditions |

| Adverse Effects | Bradycardia, hypotension, rebound hypertension |

属性

IUPAC Name |

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYDIVBRZNQMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64461-82-1 (mono-hydrochloride) | |

| Record name | Tizanidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023679 | |

| Record name | Tizanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble, 1.33e-01 g/L | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tizanidine reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites. This drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm. The above reduction and excitatory neurotransmitter release results in presynaptic inhibition of motor neurons. The strongest effect of tizanidine has been shown to occur on spinal polysynaptic pathways. The anti-nociceptive and anticonvulsant activities of tizanidine may also be attributed to agonist action on Alpha-2 receptors. Tizanidine also binds with weaker affinity to the Alpha-1 receptors, explaining its slight and temporary effect on the cardiovascular system. | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51322-75-9 | |

| Record name | Tizanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51322-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizanidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tizanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AI06C00GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。